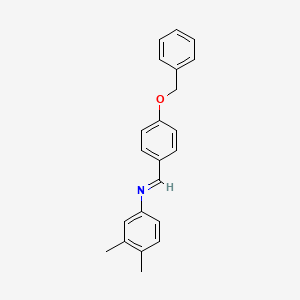

N-(4-Benzyloxybenzylidene)-3,4-xylidine

Description

N-(4-Benzyloxybenzylidene)-3,4-xylidine is a Schiff base compound synthesized via the condensation of 3,4-dimethylaniline (xylidine) with 4-benzyloxybenzaldehyde. Schiff bases are characterized by their imine (-C=N-) functional group, which confers versatility in coordination chemistry, materials science, and pharmacological applications.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-(4-phenylmethoxyphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c1-17-8-11-21(14-18(17)2)23-15-19-9-12-22(13-10-19)24-16-20-6-4-3-5-7-20/h3-15H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJAFLAEIGUKIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70627-45-1 | |

| Record name | N-(4-BENZYLOXYBENZYLIDENE)-3,4-XYLIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Benzyloxybenzylidene)-3,4-xylidine typically involves the condensation reaction between 4-benzyloxybenzaldehyde and 3,4-xylidine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions: N-(4-Benzyloxybenzylidene)-3,4-xylidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of N-(4-Benzyloxybenzyl)-3,4-xylidine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2, OH) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

Chemistry: N-(4-Benzyloxybenzylidene)-3,4-xylidine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology and Medicine: In biological research, this compound can be used to study the interactions of aromatic amines with biological molecules. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive compounds.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism of action of N-(4-Benzyloxybenzylidene)-3,4-xylidine involves its interaction with molecular targets through its aromatic and imine groups. These interactions can lead to the formation of covalent or non-covalent bonds with target molecules, influencing their structure and function. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine

- Structure : This compound () features a bromine substituent on the benzaldehyde moiety and a 3,4-dimethylisoxazol-5-amine as the amine component.

- Key Differences :

- Substituent Effects : The bromine atom (electron-withdrawing) contrasts with the benzyloxy group (electron-donating) in the target compound. This impacts electronic properties, such as resonance stabilization of the imine bond.

- Amine Component : The isoxazole ring (a heterocycle with O and N atoms) differs from the xylidine (dimethylaniline) in the target compound, altering steric and electronic profiles.

| Property | N-(4-Benzyloxybenzylidene)-3,4-xylidine | N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine |

|---|---|---|

| Aldehyde Substituent | Benzyloxy (C₆H₅CH₂O-) | Bromine (Br) |

| Amine Component | 3,4-Dimethylaniline | 3,4-Dimethylisoxazol-5-amine |

| Electronic Effects | Electron-donating | Electron-withdrawing |

| Lipophilicity | High (due to benzyloxy) | Moderate (Br less bulky) |

| Potential Applications | Antimicrobial, catalysis | Structural studies, materials science |

Lidocaine Metabolites (e.g., 3-Hydroxylidocaine)

- Structural Context : Lidocaine metabolites, such as 3-hydroxylidocaine and glycinexylidide (), share the xylidine (dimethylaniline) moiety but are amides rather than Schiff bases.

- Bioavailability: The Schiff base’s imine bond is more reactive than the amide bond in lidocaine, which could influence pharmacokinetics.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structural Divergence: Caffeic acid () is a phenolic compound with a carboxylic acid group, structurally distinct from the target Schiff base.

- Functional Overlap : Both compounds may serve as synthetic precursors (e.g., caffeic acid in antioxidants, the Schiff base in coordination complexes), but their applications diverge due to differing reactive groups.

Biological Activity

N-(4-Benzyloxybenzylidene)-3,4-xylidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a benzylidene moiety linked to a xylidine structure, which contributes to its biological properties. The molecular formula is , and it features both hydrophobic and hydrophilic characteristics due to the presence of aromatic rings and a nitrogen atom.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds in the same structural class. For instance, derivatives of benzylidene anilines have been shown to exhibit significant antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Microorganisms | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|---|

| Compound 4a | E. faecalis, S. aureus | 104.60 µM | 68.65 µM |

| Compound 4b | P. aeruginosa | 95.39 µM | 85.05 µM |

| Compound 4h | C. albicans | 96.87 µM | 75.93 µM |

These compounds were assessed using the agar well diffusion method, and their effectiveness was measured through MIC and MBC values, indicating promising antimicrobial potential against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

In addition to antimicrobial effects, this compound has been explored for anticancer properties. Studies have indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study: Anticancer Effects

A study conducted on related benzylidene anilines demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The mechanism involved the modulation of apoptotic pathways, leading to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins .

Mechanistic Insights

Molecular Docking Studies: Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies suggest that the compound can effectively bind to specific enzymes or receptors involved in microbial resistance mechanisms or cancer cell survival pathways.

ADMET Properties: The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of related compounds have been evaluated to predict their pharmacokinetic behavior. Preliminary results indicate favorable ADMET characteristics, suggesting potential for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.